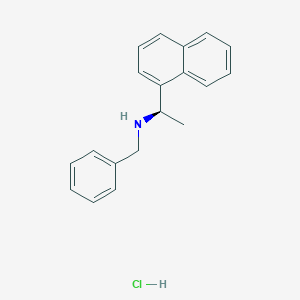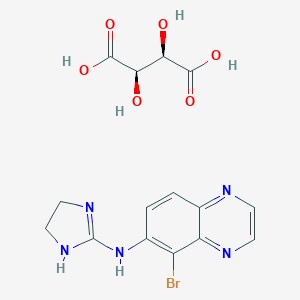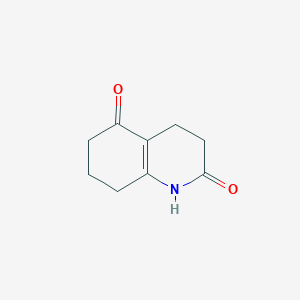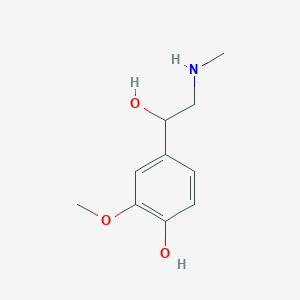
(R)-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride
Overview
Description
®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is a chiral amine compound derived from naphthalene, a hydrocarbon present in coal tar. This compound is widely used in scientific research due to its versatile applications as a reagent, catalyst, and synthetic intermediate . It plays a crucial role in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
- The primary target of this compound remains to be fully elucidated. However, it is hypothesized that it interacts with proteins and other biomolecules, inducing alterations in their structure and function .
- By inhibiting this enzyme, butenafine disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes. This alteration increases membrane permeability and inhibits fungal growth .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride plays a significant role in biochemical reactions, particularly in enzyme inhibition and receptor modulation. It interacts with enzymes such as monoamine oxidase and cytochrome P450, inhibiting their activity and affecting metabolic pathways. Additionally, this compound binds to certain receptors, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
The effects of ®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, ®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride exerts its effects through binding interactions with biomolecules. It binds to enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. These interactions often involve covalent bonding, hydrogen bonding, or other molecular interactions, resulting in alterations in the structure and function of the target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods, affecting its efficacy in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of ®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enzyme inhibition and receptor modulation. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage. These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications .
Metabolic Pathways
®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting enzymes such as monoamine oxidase and cytochrome P450. These interactions alter the metabolism of various substrates, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of ®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy. Understanding these transport mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns determine its interactions with target biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride involves several synthetic routes. One common method is the enzymatic process, where 1-acetylnaphthalene is treated with an R-selective transaminase enzyme in the presence of an amino donor . This process yields enantiomerically pure ®-1-(1-naphthyl)ethylamine, which is then converted to the desired hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired enantiomeric excess and chemical purity.
Chemical Reactions Analysis
Types of Reactions
®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert it into naphthyl alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or naphthyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include naphthyl ketones, naphthyl alcohols, and substituted naphthyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride has extensive applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
®-(+)-1-(1-Naphthyl)ethylamine: A chiral amine used in similar applications, including chiral synthesis and derivatization.
(S)-(-)-1-(1-Naphthyl)ethylamine: The enantiomer of ®-(+)-1-(1-Naphthyl)ethylamine, used in enantioselective synthesis.
®-(+)-α-Methylbenzylamine: Another chiral amine with applications in chiral synthesis and as a resolving agent.
Uniqueness
®-N-Benzyl-1-(naphthalen-1-yl)ethanamine hydrochloride is unique due to its specific chiral configuration and its ability to serve as a versatile reagent, catalyst, and intermediate in various chemical and biological processes. Its applications in the synthesis of pharmaceutical compounds and its role in studying enzyme kinetics and protein folding further highlight its significance in scientific research .
Properties
IUPAC Name |
(1R)-N-benzyl-1-naphthalen-1-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N.ClH/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18;/h2-13,15,20H,14H2,1H3;1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLJDAVYFCDIDY-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163831-65-0 | |
| Record name | (R)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)
![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)






![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)



